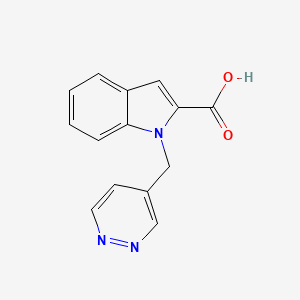![molecular formula C18H14F3NO2 B7432274 1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid](/img/structure/B7432274.png)
1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid, also known as TFMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFMI is a synthetic indole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid is not fully understood. However, it is believed to act on various cellular pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. 1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid has been found to inhibit the activation of these pathways, leading to a decrease in cell proliferation, inflammation, and apoptosis.
Biochemical and Physiological Effects:
1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to inhibit the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. 1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid has been found to induce apoptosis in cancer cells and to inhibit the growth of cancer cells. It has also been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it easier to study its properties and potential applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid. One direction is to study its potential use in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential use in the development of new materials, such as polymers and coatings. Additionally, more research is needed to fully understand its mechanism of action and to design experiments to study its effects.
Synthesis Methods
1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid can be synthesized using various methods, including the Pictet-Spengler reaction, the Sonogashira coupling reaction, and the Suzuki-Miyaura coupling reaction. The Pictet-Spengler reaction involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. The Sonogashira coupling reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst. The Suzuki-Miyaura coupling reaction involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. These methods have been used to synthesize 1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid with varying degrees of success.
Scientific Research Applications
1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. 1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
1-[2-[2-(trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c19-18(20,21)14-7-3-1-5-12(14)9-10-22-15-8-4-2-6-13(15)11-16(22)17(23)24/h1-8,11H,9-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMDCNLMQARIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CCC3=CC=CC=C3C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid](/img/structure/B7432193.png)
![Ethyl 2-amino-3-[(2,5-dibromothiophen-3-yl)sulfonylamino]propanoate;hydrochloride](/img/structure/B7432200.png)
![Methyl 5-oxo-5-[2-(2-phenylmethoxyphenyl)ethylamino]pentanoate](/img/structure/B7432202.png)
![N-[3-(trifluoromethyl)-4-[[(3,4,5-trimethoxybenzoyl)amino]carbamoylamino]phenyl]benzamide](/img/structure/B7432207.png)
![N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide](/img/structure/B7432231.png)
![[2-(Cyclopropanecarbonylamino)phenyl]methyl 7-chloro-1-benzofuran-2-carboxylate](/img/structure/B7432237.png)
![N-[3-[[2-[[3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B7432242.png)

![N-[3-[[5-bromo-2-[[3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B7432259.png)
![4-[[[2-[[3-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7432263.png)
![3-Bromo-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid](/img/structure/B7432286.png)
![3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid](/img/structure/B7432287.png)
![Methyl 4-[[[4-(difluoromethoxy)-3,5-dimethoxybenzoyl]-[2-(methylamino)-2-oxoethyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B7432293.png)
![N-[[2-(3-chloro-4-fluorophenoxy)phenyl]methyl]-4-(4-hydroxypiperidin-1-yl)-N-methyl-4-oxobutanamide](/img/structure/B7432299.png)